Cleavage Discrimination: Ac-RSLK-AMC vs. Ac-RSVL-AMC by Secreted S1P-C Enzyme
The most definitive comparative evidence for Ac-RSLK-AMC comes from the original characterization of secreted S1P-C activity by Cheng et al. (1999). Using purified secreted S1P(983)-C enzyme, the authors directly compared cleavage of two structurally analogous tetrapeptide-AMC substrates: Ac-RSLK-AMC (corresponding to the S1P internal propeptide Site-B) and Ac-RSVL-AMC (corresponding to the physiological SREBP-2 cleavage site). Ac-RSLK-AMC was cleaved by S1P(983)-C, releasing quantifiable AMC fluorescence, whereas Ac-RSVL-AMC was not cleaved under identical assay conditions [1]. This binary discrimination—cleaved versus not cleaved—demonstrates that the P2 Leu→Val substitution and the P1 Lys→Leu substitution within an otherwise identical Ac-R-X-X-L/V-AMC scaffold abolish S1P-mediated hydrolysis when the substrate is presented as a minimal 4-mer peptide [2]. The observation that the RSVL sequence becomes cleavable only when embedded within a longer 16-residue peptide derived from the SREBP-2 luminal loop further underscores the critical role of the P1' and extended substrate context, which the RSLK sequence partially compensates for in a short tetrapeptide format [1].
| Evidence Dimension | Enzymatic cleavage of minimal tetrapeptide-AMC substrate (qualitative; fluorescence release above background) |
|---|---|
| Target Compound Data | Ac-RSLK-AMC: Cleaved (fluorescence signal detected, AMC released) |
| Comparator Or Baseline | Ac-RSVL-AMC (SREBP-2 cleavage site tetrapeptide): Not cleaved (no fluorescence signal above background) |
| Quantified Difference | Binary discrimination: cleaved vs. not cleaved. Ac-RSVL-AMC showed no detectable hydrolysis, while Ac-RSLK-AMC produced measurable fluorescence. |
| Conditions | Purified secreted S1P(983)-C enzyme expressed from transfected CHO cells; synthetic peptide-AMC substrates; fluorescence detection of free AMC; 37 °C assay. |
Why This Matters
This head-to-head comparison directly demonstrates that the P2 Leu and P1 Lys residues in Ac-RSLK-AMC are essential for recognition by S1P in a minimal peptide format, making this substrate the validated chemical tool for S1P activity assays while confirming Ac-RSVL-AMC is unsuitable for the same purpose.
- [1] Cheng D, Espenshade PJ, Slaughter CA, Jaen JC, Brown MS, Goldstein JL. Secreted site-1 protease cleaves peptides corresponding to luminal loop of sterol regulatory element-binding proteins. J Biol Chem. 1999;274(32):22805-22812. doi:10.1074/jbc.274.32.22805 View Source
- [2] Espenshade PJ, Cheng D, Goldstein JL, Brown MS. Autocatalytic processing of site-1 protease removes propeptide and permits cleavage of sterol regulatory element-binding proteins. J Biol Chem. 1999;274(32):22795-22804. doi:10.1074/jbc.274.32.22795 View Source
